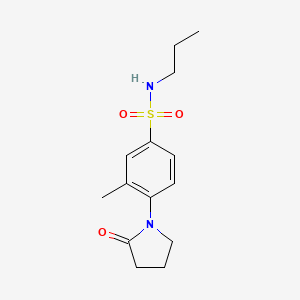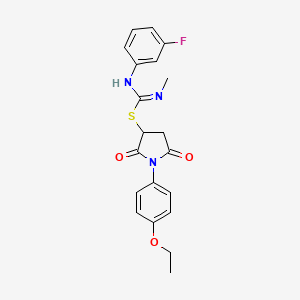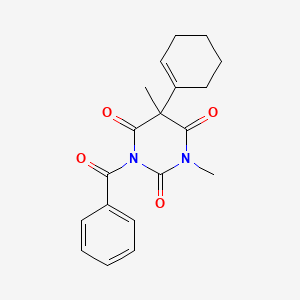
N-(3,5-dimethoxyphenyl)cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)cycloheptanamine, commonly known as "7,8-Dihydro-7,8-dimethyl-2-phenylamino-5H-2,3,4,5-tetrahydro-1-benzazepine" or "DHM", is a chemical compound with potential applications in scientific research. DHM is a synthetic analog of the natural psychoactive compound, phenethylamine, and is structurally related to the hallucinogenic drug, mescaline. DHM has gained attention in recent years due to its potential as a therapeutic agent for various neurological and psychiatric disorders.
作用機序
DHM acts as a partial agonist at the serotonin 5-HT2A receptor, a receptor known to be involved in the regulation of mood, cognition, and perception. DHM also acts as a weak agonist at the dopamine D2 receptor, a receptor involved in the regulation of reward and motivation. The exact mechanism of action of DHM is not fully understood, but it is thought to modulate the activity of these receptors in a way that produces its therapeutic effects.
Biochemical and Physiological Effects:
DHM has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activation of these neurotransmitter systems. DHM has also been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotective effects. DHM has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
DHM has several advantages for use in scientific research, including its high purity and stability, its favorable pharmacokinetic profile, and its ability to modulate neurotransmitter systems involved in various neurological and psychiatric disorders. However, DHM also has limitations, including its potential for off-target effects at other receptors and its limited solubility in aqueous solutions.
将来の方向性
Further research is needed to fully understand the mechanism of action of DHM and its potential therapeutic applications. Future studies should focus on optimizing the pharmacokinetic properties of DHM, developing more selective analogs, and exploring its potential as a treatment for various neurological and psychiatric disorders. DHM may also have potential applications in other fields such as drug discovery and neuropharmacology.
合成法
DHM can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzaldehyde with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phenylmagnesium bromide to yield DHM in high yield and purity.
科学的研究の応用
DHM has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction. DHM has been shown to have neuroprotective effects, improving motor function and reducing inflammation in animal models of Parkinson's disease. In addition, DHM has been shown to have antidepressant effects, reducing depressive-like behaviors in animal models of depression. DHM has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVARQONYZFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B5052586.png)
![N-(2-methyl-4-nitrophenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B5052589.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5052591.png)
![(2R*,3R*)-3-(1-piperidinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052599.png)
![6-bromo-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5052613.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5052628.png)
![4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B5052635.png)
![2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5052642.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)
